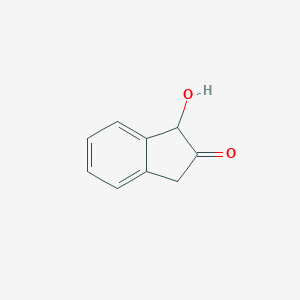

1-Hydroxy-1H-inden-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

109296-68-6 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

1-hydroxy-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2 |

InChI Key |

ZDTXQJPNLCLHNB-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(C1=O)O |

Canonical SMILES |

C1C2=CC=CC=C2C(C1=O)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Hydroxy 1h Inden 2 3h One

Reactions Involving the Hydroxyl Group

The presence of a hydroxyl group at the C1 position allows for a range of derivatization and oxidation reactions, providing pathways to novel indenone-based structures.

Derivatization via Esterification and Etherification

The hydroxyl group of 1-Hydroxy-1H-inden-2(3H)-one can be readily acylated to form corresponding esters. A notable example is the synthesis of (R)-2-acetoxy-1-indanone, a valuable chiral building block. This transformation can be achieved through chemoenzymatic dynamic kinetic resolution of racemic 2-hydroxy-1-indanone. While specific yields for the direct esterification of the isolated hydroxyketone are not extensively reported, the one-pot synthesis from 1,2-indanedione combining metal-catalyzed hydrogenation and enzymatic acylation provides the acetylated product in moderate enantiopurity (86–92% ee) and a competitive isolated yield of 39%.

Information regarding the etherification of this compound is less prevalent in the surveyed literature. However, based on general principles of alcohol chemistry, it is expected that this compound could undergo etherification reactions under appropriate conditions, such as Williamson ether synthesis, to yield 1-alkoxy-1H-inden-2(3H)-ones.

Controlled Oxidation to Dicarbonyl Systems

The secondary alcohol functionality in this compound can be oxidized to a ketone, yielding the corresponding dicarbonyl compound, indan-1,2-dione. This transformation is a key step in various synthetic pathways. For instance, the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one, a structural isomer, to indane-1,3-dione has been achieved with high yields using reagents like Jones' reagent (95% yield) or o-iodoxybenzoic acid (IBX) (92% yield). It is anticipated that similar high-yielding oxidation protocols can be applied to this compound to produce indan-1,2-dione.

Transformations at the Ketone Moiety

The ketone group at the C2 position is a site for various nucleophilic addition and condensation reactions, enabling the introduction of diverse substituents and the formation of new heterocyclic systems.

Condensation Reactions with Nucleophiles (e.g., Amines, Hydrazines)

The ketone functionality of this compound is expected to react with primary amines to form Schiff bases (imines). While specific studies on this particular indenone are limited, the general reactivity of ketones with amines is a well-established transformation. These condensation reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.

Similarly, reactions with hydrazines and their derivatives would lead to the formation of hydrazones. These reactions are fundamental in synthetic organic chemistry and are often used for the characterization and derivatization of carbonyl compounds. For instance, the reaction of various ketones with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazole (B372694) derivatives.

Additions of Organometallic Reagents

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard and organolithium reagents. This reaction would result in the formation of a tertiary alcohol. The addition of an organometallic reagent (R-M) would proceed via a nucleophilic addition mechanism, where the organometallic reagent attacks the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and the hydroxyl group. This would lead to the formation of a 1,2-dihydroxy-2-alkyl/aryl-indan derivative. The stereochemistry of the addition would be a critical aspect of such reactions, potentially leading to diastereomeric products.

Reactivity of the Indenone Ring System

The fused aromatic and cyclopentanone (B42830) rings of the indenone system also exhibit characteristic reactivity. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing electron-donating (hydroxyl) and electron-withdrawing (ketone) groups. The cyclopentanone ring can participate in reactions such as enolate formation and subsequent alkylation or condensation at the α-carbon (C3). Furthermore, the indenone skeleton can be subject to ring expansion or rearrangement reactions under specific conditions, providing access to larger ring systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (SEAr)

The benzene ring of the indanone system can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. byjus.commasterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents already present on the ring. The indanone moiety contains an acyl group as part of the five-membered ring, which is an electron-withdrawing group and thus deactivating towards electrophilic attack. Conversely, the enol-hydroxyl group (-OH) in the tautomer 2-hydroxy-1H-inden-1-one is a strongly electron-donating group, which activates the ring. lkouniv.ac.in

The interplay between these opposing effects governs the outcome of reactions such as nitration, halogenation, and sulfonation. The powerful activating and ortho-, para-directing effect of the hydroxyl group typically dominates, directing incoming electrophiles to positions 4 and 6. However, the deactivating nature of the carbonyl function can necessitate harsher reaction conditions compared to simple phenols. lkouniv.ac.in

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for this scaffold unless the aromatic ring is appropriately activated. masterorganicchemistry.com For an SNAr reaction to proceed, the ring must be electron-deficient, typically achieved by the presence of potent electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group (e.g., a halogen). masterorganicchemistry.comresearchgate.net In the absence of such activating groups, the parent this compound is not susceptible to nucleophilic aromatic substitution. However, derivatives, such as a 4-fluoro-substituted indanone, can undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles like primary and secondary amines. figshare.com

Conjugate Additions to the α,β-Unsaturated Ketone System

The tautomer 2-hydroxy-1H-inden-1-one contains an α,β-unsaturated ketone, a structural motif that is highly susceptible to nucleophilic conjugate addition (also known as Michael or 1,4-addition). wikipedia.orglumenlearning.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This mode of attack is favored by "soft" nucleophiles. libretexts.orgpressbooks.pub

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated (typically on the α-carbon) to yield the saturated ketone product. lumenlearning.com A wide array of nucleophiles can participate in this reaction, leading to a diverse range of β-substituted indanone derivatives.

Table 1: Examples of Nucleophiles for Conjugate Addition

| Nucleophile Type | Specific Example | Product Type |

| Organocopper Reagents | Lithium diorganocopper (Gilman reagents) | β-Alkyl-indanones |

| Enolates | Diethyl malonate | Michael adducts |

| Amines | Secondary amines (e.g., Morpholine) | β-Amino-indanones |

| Thiols | Thiophenol | β-Thioether-indanones |

This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the 3-position of the indanone core. pressbooks.pub

Elaboration into Diverse Derivatives and Fused Heterocycles

The reactive nature of the 1,2-dicarbonyl system in this compound makes it an excellent starting material for the synthesis of a variety of derivatives, including complex fused heterocyclic systems.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized from this compound through base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation. In this reaction, the active methylene (B1212753) group at the C3 position (adjacent to the C2 carbonyl) of the indanone acts as the nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.

The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, in an alcoholic solvent. The initial aldol (B89426) addition product readily undergoes dehydration to yield the highly conjugated chalcone derivative, often referred to as a benzylidene-indanone. A variety of substituted aromatic aldehydes can be employed to generate a library of indanone-based chalcones. figshare.com

Annulation Reactions Leading to Fused Pyrimidine (B1678525) Systems

The 1,2-dicarbonyl functionality of the indanone core serves as a precursor for annulation reactions to construct fused heterocyclic rings. Specifically, it can react with reagents containing a N-C-N moiety to form fused pyrimidine systems, known as indeno[1,2-d]pyrimidines.

Common reagents for this transformation include guanidine (B92328), urea, and thiourea. The reaction involves a sequence of condensation and cyclization steps, where the two carbonyl groups of the indandione react with the amino groups of the reagent to form the six-membered pyrimidine ring fused to the indane framework. This strategy provides a direct route to complex polycyclic aromatic systems.

Reactions with Wittig-Horner and Related Reagents

The carbonyl group at the C2 position can be converted into an exocyclic double bond through reactions with phosphorus-stabilized carbanions. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is particularly effective for this transformation. nih.gov

In a typical HWE reaction, a phosphonate ester is deprotonated with a base (e.g., sodium ethoxide) to generate a nucleophilic carbanion. This carbanion then attacks the C2 carbonyl of the indanone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. This reaction is a key method for synthesizing 2-alkylidene-1-indanones, where the structure of the alkylidene group is determined by the phosphonate reagent used. Research on the closely related 1,2,3-indantrione has shown that its reaction with Wittig-Horner reagents can lead to various products, including olefinated compounds and dimeric adducts, depending on the specific reagent and reaction conditions. nih.gov

Formation of Azo Derivatives

The active methylene group at the C3 position of the indanone ring is sufficiently acidic to react with electrophilic diazonium salts in an azo coupling reaction. This reaction is a standard method for synthesizing azo dyes.

The reaction is typically performed under basic or neutral conditions, which facilitates the formation of the enolate anion of the indanone. This enolate then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt (Ar-N≡N⁺). The resulting products are 3-(aryldiazenyl)-1-hydroxy-1H-inden-2(3H)-ones, which are highly colored compounds due to the extended π-conjugation of the azo chromophore incorporated into the indanone structure.

Table 2: Summary of Synthetic Transformations

| Section | Reaction Type | Key Reagent(s) | Functional Group Transformed | Product Class |

| 3.4.1 | Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | C3-Methylene group | Chalcone Derivatives |

| 3.4.2 | Annulation | Guanidine, Urea, or Thiourea | C1 & C2 Carbonyls | Fused Pyrimidines |

| 3.4.3 | Horner-Wadsworth-Emmons | Phosphonate ester, Base | C2-Carbonyl group | 2-Alkylidene-indanones |

| 3.4.4 | Azo Coupling | Aryl diazonium salt | C3-Methylene group | Azo Derivatives |

Spectroscopic Characterization and Structural Elucidation of 1 Hydroxy 1h Inden 2 3h One and Its Synthetic Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the indenone core, protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with their specific splitting patterns and coupling constants dictated by the substitution pattern. The aliphatic protons of the five-membered ring exhibit characteristic signals that are crucial for confirming the core structure.

For instance, in a synthetic analog, 4,5,6-trimethoxy-3-(3,4-methylendioxyphenyl)indan-1-one , the three distinct signals for the cyclopentanone (B42830) protons appear at δ 4.51 (dd), δ 3.15 (dd), and δ 2.55 (dd) ppm. preprints.org These signals correspond to the protons at C3 (H-3) and the two diastereotopic protons at C2 (H-2a and H-2b), respectively. The coupling patterns provide definitive evidence of their adjacency and relative orientation.

Similarly, for indanone-based chalcone (B49325) analogs, the methylene (B1212753) protons of the indanone moiety that are not involved in the condensation reaction typically appear as a singlet or triplet around δ 4.0 ppm, while the aromatic protons are observed between δ 6.9 and δ 7.8 ppm. usm.my

Interactive Table: ¹H NMR Data for Selected 1-Indanone (B140024) Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Methyl 1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | H-4 | 7.80 | dd | 7.6, 1.6 | researchgate.net |

| H-5 | 7.54 | m | - | researchgate.net | |

| H-6 | 7.70 | m | - | researchgate.net | |

| H-7 | 7.62 | dd | 7.6, 1.6 | researchgate.net | |

| (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one | Ar-H | 7.77 | d | 10.0 | usm.my |

| Ar-H | 7.65-7.71 | m | - | usm.my | |

| Ar-H | 7.46-7.49 | m | - | usm.my | |

| Ar-H | 6.91 | d | 5.0 | usm.my | |

| CH₂ | 4.06 | s | - | usm.my |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The carbonyl carbon (C=O) of the indenone ring is a key diagnostic signal, typically found significantly downfield around δ 190-205 ppm. preprints.orgusm.my Aromatic carbons resonate in the δ 110-150 ppm range, while the sp³-hybridized carbons of the five-membered ring appear in the upfield region.

For the analog Methyl 1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate , the carbonyl carbon (C-3) is observed at δ 200.1 ppm. The aromatic carbons appear between δ 123.4 and δ 153.2 ppm, while the aliphatic carbons of the substituent are found further upfield. researchgate.net In indanone-based chalcones, the carbonyl carbon signal is consistently reported around δ 193.2 ppm, with the methylene carbon of the indanone ring appearing near δ 32.0 ppm. usm.my

Interactive Table: ¹³C NMR Data for Selected 1-Indanone Analogs

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

| Methyl 1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | C-1 | 79.2 | researchgate.net |

| C-2 | 84.1 | researchgate.net | |

| C-3 | 200.1 | researchgate.net | |

| C-3a | 134.5 | researchgate.net | |

| C-4 | 123.4 | researchgate.net | |

| C-5 | 130.1 | researchgate.net | |

| C-6 | 135.4 | researchgate.net | |

| C-7 | 124.2 | researchgate.net | |

| C-7a | 153.2 | researchgate.net | |

| (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one | C=O | 193.22 | usm.my |

| C-aromatic | 116.03 - 159.42 | usm.my | |

| CH₂ | 31.94 | usm.my |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For example, in 2-ethyl-1-indanone , COSY spectra would show correlations between the methine proton at C-2 and the adjacent methylene protons of the ethyl group, as well as the methylene protons at C-3. tamu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons. For an analog like 4,5,6-trimethoxy-3-(3,4-methylendioxyphenyl)indan-1-one , an HSQC spectrum would directly link the proton signal at δ 4.51 ppm to the carbon it is attached to, C3. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. For example, the proton on C-4 of the indenone ring would show an HMBC correlation to the carbonyl carbon (C-2), establishing their relative positions within the fused ring system. tamu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule.

Together, these 2D NMR techniques provide a powerful, synergistic approach to assemble the molecular puzzle, confirming the constitution and configuration of 1-Hydroxy-1H-inden-2(3H)-one and its analogs.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups (e.g., Hydroxyl, Carbonyl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies. For this compound, two principal absorptions are of diagnostic importance:

Hydroxyl (O-H) Stretch : The presence of the hydroxyl group gives rise to a broad absorption band typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

Carbonyl (C=O) Stretch : The ketone functional group in the five-membered ring produces a strong, sharp absorption band. For the related compound 1-indanone , this stretch is observed around 1700 cm⁻¹. nist.gov The presence of an adjacent hydroxyl group in this compound may influence the precise position of this band due to electronic effects.

In synthetic analogs like indanone-based chalcones, the C=O stretching frequency is consistently observed between 1670 and 1710 cm⁻¹, confirming the presence of the α,β-unsaturated ketone system. usm.my

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers clues to the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of the parent ion, a critical piece of data in structure elucidation. For example, in the characterization of novel 1-indanone derivatives, HRMS was used to confirm the elemental composition of each synthesized compound, with the found mass matching the calculated mass to within a few parts per million. preprints.orgnih.gov This level of certainty is essential for confirming the identity of a newly synthesized molecule or an isolated natural product.

The fragmentation patterns observed in the mass spectrum can further support the proposed structure. For the indenone core, characteristic fragmentation might involve the loss of small molecules like carbon monoxide (CO) or water (H₂O), and cleavage of the five-membered ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and structural features of organic compounds. For this compound, with a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol , ESI-MS analysis is anticipated to reveal the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 149.17.

The fragmentation pattern of this compound under ESI-MS conditions can be predicted based on the stable carbocations that can be formed. The primary fragmentation pathways for indenone derivatives typically involve the cleavage of bonds adjacent to the carbonyl group and loss of small neutral molecules. In the case of this compound, the presence of the hydroxyl group introduces additional fragmentation routes, primarily through the loss of a water molecule.

A plausible fragmentation pathway would involve the initial loss of water (H₂O, 18 Da) from the protonated molecule, leading to a fragment ion at m/z 131.16. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation of ketones, resulting in a fragment at m/z 103.16. Further fragmentation of the aromatic ring could also be observed.

A summary of the expected major ions in the ESI-MS spectrum of this compound is presented in the table below.

| Observed m/z | Proposed Fragment Ion | Formula | Notes |

| 149.17 | [M+H]⁺ | [C₉H₉O₂]⁺ | Protonated molecule |

| 131.16 | [M+H - H₂O]⁺ | [C₉H₇O]⁺ | Loss of water |

| 103.16 | [M+H - H₂O - CO]⁺ | [C₈H₇]⁺ | Subsequent loss of carbon monoxide |

It is important to note that the relative abundance of these fragment ions will depend on the specific conditions of the ESI-MS experiment, such as the collision energy used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to n→π* and π→π* electronic transitions, characteristic of molecules containing a carbonyl group conjugated with an aromatic ring.

The carbonyl group possesses non-bonding electrons (n) and is part of a π-system, giving rise to a weak n→π* transition at a longer wavelength (lower energy) and a more intense π→π* transition at a shorter wavelength (higher energy). The benzene (B151609) ring fused to the five-membered ring constitutes a significant chromophore.

The hydroxyl group at the 1-position is expected to act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the oxygen atom of the hydroxyl group can interact with the π-system, leading to a bathochromic shift (red shift) of the π→π* transition to a longer wavelength.

Based on data for related indanone derivatives, the following absorption maxima can be anticipated for this compound in a non-polar solvent.

| Electronic Transition | Typical Wavelength Range (nm) | Expected λmax (nm) | Molar Absorptivity (ε) |

| n→π | 300 - 350 | ~320 | Low |

| π→π | 240 - 280 | ~255 | High |

| π→π* (Benzene ring) | 200 - 230 | ~210 | Very High |

The position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, the n→π* transition typically undergoes a hypsochromic shift (blue shift) due to the stabilization of the non-bonding electrons through hydrogen bonding.

Computational Chemistry and Theoretical Investigations on 1 Hydroxy 1h Inden 2 3h One

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Computational analysis of 1-Hydroxy-1H-inden-2(3H)-one and its potential tautomers provides significant insights into its chemical reactivity and the nature of its electron distribution. Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the molecule's behavior in chemical reactions. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and the electrophilicity index.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for Tautomers of this compound

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Keto form | -6.5 | -1.8 | 4.7 | 2.35 | 1.54 |

| Enol form | -6.1 | -1.5 | 4.6 | 2.30 | 1.68 |

Note: These values are illustrative and based on general trends for similar compounds, not on specific calculations for this compound.

Conformational Analysis and Tautomeric Equilibria Studies

A key aspect of the theoretical investigation of this compound is the study of its tautomeric equilibria. This compound can exist in at least two tautomeric forms: the keto form (this compound) and the enol form (1,2-dihydroxy-1H-indene).

Figure 1: Tautomeric Equilibrium of this compound

Computational studies on keto-enol tautomerism in cyclic systems, such as cyclodiones, have demonstrated that the relative stability of the tautomers is influenced by ring size, strain, and the presence of solvents. acs.org DFT calculations can be employed to determine the relative energies of the keto and enol forms and the energy barrier for the tautomerization process. researchgate.net In the gas phase, the enol form of simple ketones is often less stable than the keto form, but intramolecular hydrogen bonding in the enol form of β-dicarbonyl compounds can increase its stability. researchgate.net For this compound, the enol form has the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which could contribute to its stability.

The effect of solvent is also a critical factor in determining the position of the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding but may favor the more polar tautomer. Theoretical studies often employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to accurately predict the tautomeric equilibrium in solution.

Table 2: Calculated Relative Energies of Tautomers in Different Environments (Hypothetical)

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

|---|---|---|

| Keto form | 0.0 (Reference) | 0.0 (Reference) |

| Enol form | +3.5 | +1.2 |

Note: These values are illustrative and based on general trends for keto-enol tautomerism.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound at an atomic level. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states. The calculation of the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates.

A plausible reaction pathway for this compound is the α-ketol rearrangement, which involves the 1,2-migration of a group in an α-hydroxy ketone. wikipedia.org This rearrangement can be catalyzed by acid or base. In the case of this compound, this could potentially lead to the formation of a ring-expanded or ring-contracted product, although the indenone system is relatively stable. Theoretical studies can elucidate the detailed mechanism of such a rearrangement, including the structure of the transition state and the influence of catalysts.

The reactivity of the enol tautomer is also of significant interest. Enols are nucleophilic at the α-carbon and can react with various electrophiles. libretexts.org Computational studies can model the reaction of the enol form of this compound with electrophiles, predicting the regioselectivity and stereoselectivity of such reactions. The mechanism would involve the attack of the electron-rich double bond of the enol on the electrophile, followed by deprotonation of the resulting oxonium ion.

Furthermore, theoretical calculations can be used to investigate pericyclic reactions, such as Diels-Alder reactions, where the indenone system could potentially act as a dienophile. The activation energies and reaction energies for such cycloadditions can be computed to assess their feasibility.

Table 3: Hypothetical Calculated Activation Energies for Proposed Reactions

| Reaction | Catalyst | Activation Energy (kcal/mol) |

|---|---|---|

| α-Ketol Rearrangement | Acid | 25-30 |

| α-Ketol Rearrangement | Base | 20-25 |

| Electrophilic addition to enol | None | >35 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from theoretical studies of reaction mechanisms.

Investigation into the Biological Activity of 1 Hydroxy 1h Inden 2 3h One Derivatives

Exploration of Molecular Targets and Biochemical Pathways

Derivatives of the indenone core interact with a diverse array of molecular targets, influencing various biochemical pathways critical in disease pathogenesis. Research has identified several key proteins and enzymes whose functions are modulated by these compounds.

One major area of investigation is in cancer therapy. Certain indenone derivatives have been identified as inhibitors of the human DNA dealkylation repair enzyme AlkB homologue-3 (AlkBH3). nih.gov This enzyme is implicated in promoting tumor cell proliferation, and its inhibition represents a strategic approach to cancer treatment. nih.gov Another significant target is the Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase involved in cell proliferation and differentiation; novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been synthesized as potent FGFR1 inhibitors. pensoft.net Furthermore, related indenoisoquinoline compounds act as inhibitors of human topoisomerase IB (hTopoIB), an enzyme that relaxes DNA supercoils and is a validated target for cancer drugs. rsc.org The mechanism of these compounds involves interfering with the DNA/hTopoIB complex, ultimately leading to cell death. rsc.org In the context of inflammatory diseases, such as inflammatory bowel disease (IBD), 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been shown to suppress the TNF-α signaling pathway. This suppression leads to a downstream reduction in reactive oxygen species (ROS) and the expression of adhesion molecules like ICAM-1 and MCP-1, as well as inhibiting the transcriptional activity of NF-κB and AP-1. nih.gov

In the field of neurodegenerative diseases, 1-indanone (B140024) and 1,3-indandione (B147059) derivatives have been designed as ligands for misfolded α-synuclein aggregates, which are hallmarks of synucleinopathies like Parkinson's disease. nih.gov Additionally, 2,3-dihydro-1H-inden-1-amine derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose inhibition is an effective strategy in Parkinson's disease treatment. nih.gov Other identified targets for indenone-related structures include the tubulin protein, where inhibition of its polymerization can disrupt cell division, and the E3 ubiquitin ligase component cereblon. consensus.appnih.gov

Structure-Activity Relationship (SAR) Studies on Systematically Modified Analogues

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of indenone derivatives. These investigations systematically modify the chemical structure of the parent compound to identify which functional groups and structural features are crucial for biological activity.

For antibacterial applications, SAR studies on a series of aurone (B1235358) and indanone derivatives revealed that the introduction of electron-withdrawing groups or a hydroxyl (-OH) group to the scaffold is beneficial for activity against Gram-positive bacteria. nih.gov This suggests that modulating the electronic properties and hydrogen-bonding capacity of the molecule enhances its ability to interfere with bacterial growth.

In the context of neurodegenerative diseases, an SAR study of 1-indanone derivatives designed to bind α-synuclein fibrils provided insights into the structural requirements for high-affinity binding. nih.gov Similarly, detailed SAR analysis of 2,3-dihydro-1H-inden-1-amine derivatives as MAO-B inhibitors has been conducted. These studies have elucidated the specific substitutions on the indenone ring and the amine side chain that lead to increased potency and selectivity for MAO-B over the MAO-A isoform. nih.gov

For anti-inflammatory activity, extensive SAR was investigated for 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. The nature and position of substituents on the benzylidene moiety were found to significantly impact the compound's ability to inhibit the TNF-α-induced adhesion of monocytes to epithelial cells. nih.gov This systematic modification allowed for the identification of compounds with potent inhibitory effects, demonstrating a clear correlation between chemical structure and the suppression of inflammatory pathways. nih.gov The table below summarizes key SAR findings for different biological activities.

| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |

| Aurone and Indanone Derivatives | Antibacterial (Gram-positive) | Introduction of electron-withdrawing groups or hydroxyl groups enhances activity. | nih.gov |

| 2,3-dihydro-1H-inden-1-amine Derivatives | MAO-B Inhibition | Specific substitutions on the indenone core and amine side chain improve potency and selectivity. | nih.gov |

| 2-benzylidene-2,3-dihydro-1H-inden-1-one Derivatives | Anti-inflammatory (TNF-α inhibition) | Substituents on the benzylidene ring significantly influence inhibitory activity. | nih.gov |

Mechanistic Investigations of Biological Interactions (e.g., Enzyme Inhibition, DNA Binding)

Understanding the precise molecular mechanisms by which 1-Hydroxy-1H-inden-2(3H)-one derivatives exert their biological effects is crucial for their development as therapeutic agents. Investigations have focused on their interactions with enzymes and DNA.

Enzyme Inhibition: Many indenone derivatives function as enzyme inhibitors. For example, arylated indenones have been shown to inhibit the human DNA repair enzyme AlkBH3 through a competitive mode of inhibition, meaning they directly compete with the enzyme's natural DNA substrate for binding to the active site. nih.gov In the case of FGFR1 inhibitors based on the 2-hydroxy-1H-indene-1,3(2H)-dione scaffold, several derivatives have demonstrated potent activity with IC50 values in the low micromolar range. Molecular docking studies support these findings by illustrating how these compounds bind within the kinase's active site, interacting with key amino acid residues like Ala564 and Asp641 through hydrogen bonds. pensoft.net

Derivatives of 2,3-dihydro-1H-inden-1-amine act as highly selective inhibitors of MAO-B. nih.gov The potency of these compounds is quantified by their IC50 values, with some derivatives showing inhibitory activity comparable to the established drug Selegiline. nih.gov The table below presents the inhibitory concentrations for selected indenone derivatives against their respective enzyme targets.

| Compound Derivative | Enzyme Target | IC50 Value | Reference |

| Compound 7b (2-hydroxy-1H-indene-1,3(2H)-dione series) | FGFR1 | 3.1 µM | pensoft.net |

| Compound 9b (2-hydroxy-1H-indene-1,3(2H)-dione series) | FGFR1 | 3.3 µM | pensoft.net |

| Compound L4 (2,3-dihydro-1H-inden-1-amine series) | MAO-B | 0.11 µM | nih.gov |

| Compound L8 (2,3-dihydro-1H-inden-1-amine series) | MAO-B | 0.18 µM | nih.gov |

DNA Binding: The interaction with DNA is another important mechanism for certain indenone-related compounds, particularly in the context of anticancer activity. Indenoisoquinolines, which are structurally related to indenones, inhibit topoisomerase IB by binding to the enzyme-DNA complex. rsc.org Computational studies have shown that these compounds intercalate into the nicked DNA, with different derivatives exhibiting distinct stacking behaviors and preferences for specific DNA base pairs. rsc.org This mode of action is distinct from some other DNA-binding agents. For instance, doxorubicinone, the aglycone of doxorubicin, does not intercalate despite its planar aromatic structure, binding instead to the DNA minor groove. rsc.org This highlights the subtle structural features that determine the specific mechanism of DNA interaction.

In Vitro Screening Methodologies for Preliminary Assessment of Biological Properties

A variety of in vitro screening methodologies are employed to perform the initial assessment of the biological properties of newly synthesized this compound derivatives. These assays provide crucial preliminary data on the potency and mechanism of action of the compounds.

For evaluating antimicrobial properties , standard techniques are used, such as the disk-diffusion assay to measure zones of inhibition against bacterial strains like Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are then determined to quantify the potency of the compounds. nih.gov

To assess anticancer potential , a common first step is to screen compounds for their anti-proliferative activity against a panel of human cancer cell lines, such as those from lung (A-549), colon (HT-29), and breast (ZR-75) cancers. researchgate.net Further mechanistic assays can include evaluating the inhibition of specific enzymes like tubulin polymerization or kinases such as FGFR1. pensoft.netnih.gov For compounds targeting DNA repair pathways, robust quantitative assays are used to measure the inhibition of enzymes like AlkBH3. nih.gov

In the area of neurodegenerative diseases , specific binding assays are critical. For instance, fibril saturation binding experiments are used to determine the binding affinity (Kd) of indanone derivatives to α-synuclein fibrils. nih.gov Other relevant assays measure the inhibition of enzymes like cholinesterases (AChE and BuChE) or the prevention of amyloid-beta (Aβ) self-assembly. nih.gov

For screening anti-inflammatory activity , cell-based assays are often utilized. A key method involves measuring the ability of compounds to inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells. nih.gov Downstream effects are also quantified, including the suppression of ROS production and the expression of inflammatory molecules like ICAM-1 and MCP-1. nih.gov Antioxidant potential can also be assessed through chemical assays like the DPPH radical scavenging activity test. mdpi.com

Rational Design Principles for Biologically Active Indenone-Based Compounds

The development of potent and selective indenone-based therapeutic agents relies heavily on rational design principles. This approach uses existing knowledge of the biological target and compound SAR to guide the synthesis of new, improved molecules.

A primary strategy involves building upon previous studies. For example, after identifying an initial series of 2,3-dihydro-1H-inden-1-amine derivatives as MAO-B inhibitors, new analogues were designed and synthesized to systematically explore the SAR, leading to compounds with enhanced potency and selectivity. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry.

Another key principle is the modification of known ligands or scaffolds. Novel 1-indanone derivatives were rationally designed based on the structures of existing ligands known to bind α-synuclein fibrils, resulting in new compounds with high affinity and selectivity. nih.gov This approach leverages known binding modes to create novel chemical entities. Design strategies can also incorporate established medicinal chemistry concepts such as "bioactive group splicing" and "classical bioisosterism," where parts of different active molecules are combined or known functional groups are swapped for others with similar physical or chemical properties. nih.gov

Computational chemistry plays a vital role in modern rational design. Molecular docking studies are used to predict how a designed compound will bind to its target protein, such as the active site of FGFR1. pensoft.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, guiding chemists to design molecules with a higher probability of being active. pensoft.netsci-hub.se By understanding the specific interactions between an inhibitor, its target enzyme, and any co-substrates (like DNA), researchers can design more potent and even gene-specific compounds. rsc.org The indenone scaffold itself is considered valuable for drug design because its rigid structure facilitates extensive and predictable SAR analysis. mdpi.comresearchgate.net

Advanced Applications and Future Research Directions for 1 Hydroxy 1h Inden 2 3h One

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

1-Hydroxy-1H-inden-2(3H)-one and its closely related 2-hydroxy-1-indanone analogues are powerful intermediates for assembling intricate molecular frameworks, particularly spirocyclic and fused heterocyclic systems. These complex structures are of significant interest due to their prevalence in biologically active compounds. thieme-connect.com

Researchers have successfully utilized 2-hydroxy-1-indanones in asymmetric spiroannulation reactions. A notable example is the bimetallic cooperative catalytic [3+2] spiroannulation with saccharine-derived cyclic azadienes. This Michael/O-Mannich cascade process yields highly stereoselective bispirocyclic compounds that embed indanone, tetrahydrofuran, and saccharine moieties within a single structure. rsc.orgnih.gov Similarly, cooperative bimetallic catalysts have been employed in reactions with β,γ-unsaturated α-keto esters to produce bispirotetrahydrofuran oxindoles. scispace.com

The organocatalytic approach has also proven effective. A multicomponent cascade reaction involving a Michael reaction followed by a Henry–acetalization sequence can assemble aldehydes, nitroolefins, and ninhydrin (B49086) (a hydrated form of indan-1,2,3-trione) into six-membered oxa-spirocyclic indanones. This method constructs a chiral spirocyclic backbone with four contiguous stereocenters in high yields and excellent stereoselectivities. thieme-connect.com Furthermore, 2-hydroxy-1-indanone is a key starting material for the synthesis of cis-1-amino-2-indanol, an important chiral building block and ligand used in asymmetric catalysis. researchgate.net

| Reactant with 2-Hydroxy-1-indanone | Reaction Type | Complex Product | Key Features | Citation(s) |

|---|---|---|---|---|

| Saccharine-derived cyclic azadienes | Asymmetric [3+2] spiroannulation | Bispirocyclic saccharine systems | Bimetallic cooperative catalysis; Michael/O-Mannich cascade | rsc.orgnih.gov |

| Aldehydes, Nitroolefins, Ninhydrin | Organocatalytic Michael–Henry–acetalization cascade | Oxa-spirocyclic indanones | Forms four contiguous stereocenters; high enantioselectivity | thieme-connect.com |

| β,γ-Unsaturated α-keto esters | Cooperative bimetallic catalysis | Bispirotetrahydrofuran oxindoles | Efficient assembly of complex spiro-heterocycles | scispace.com |

| (Not applicable - used as starting material) | Multi-step synthesis | cis-1-Amino-2-indanol | Serves as a precursor to a crucial chiral building block | researchgate.net |

Potential in Materials Science Research (e.g., Organic Electronics, Sensors)

The indenone core structure is increasingly recognized for its potential in materials science. researchgate.net Derivatives of indenone are utilized as organic functional materials, finding applications in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org The fused aromatic system provides a rigid and planar scaffold that can be functionalized to tune its electronic and photophysical properties.

One area of application is in the development of novel electron-accepting materials for organic electronics. For instance, a class of fully conjugated indeno[2,1-c]fluorenes, which contain an antiaromatic as-indacene core derived from the indenone framework, exhibit high electron affinities and broad absorption spectra extending into the near-infrared region. nih.gov These properties make them suitable candidates for use in organic electronic devices.

Furthermore, the indenone scaffold has been incorporated into fluorescent sensors. A novel indanone-derived fluorescence sensor was developed for the specific detection of Cysteine, demonstrating its utility in creating chemosensors for biological imaging and diagnostics. scispace.com The inherent reactivity and electronic nature of the indenone core make it an attractive platform for designing next-generation sensors and electronic materials.

Development of Novel Methodologies for the Functionalization of Indenones

The development of efficient methods to synthesize and functionalize the indenone core is a major focus of contemporary organic chemistry. acs.orgresearchgate.net Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their utility. acs.org Modern research has shifted towards transition-metal-catalyzed reactions that proceed via C-H bond activation, offering more direct and atom-economical routes to a wide variety of substituted indenones. rsc.orgacs.org

Several catalytic systems have been developed to this end:

Rhodium Catalysis : Rh(III)-catalyzed C-H activation and multistep cascade reactions of benzimidates and alkenes provide an efficient pathway to diverse difunctionalized indenones under mild conditions. acs.org

Ruthenium Catalysis : Cascade C-H functionalization processes using ruthenium(II) catalysts can transform simple arylacetophenones into complex 1-indanones through the sequential formation of multiple C-C bonds. nih.gov

Copper Catalysis : A Cu-catalyzed coupling of indanone oxime acetates with thiols has been developed to synthesize 2,3-difunctionalized 1-indenones at room temperature, showcasing good functional group tolerance without the need for an external oxidant. rsc.org

Photocatalysis : A photochemical C-H annulation strategy using a tetrabutylphosphonium decatungstate (TBPDT) photocatalyst enables the direct synthesis of functionalized indanones from simple aromatic aldehydes and terminal alkynes, avoiding pre-functionalized substrates and external oxidants. acs.org

| Catalyst System | Reaction Type | Key Transformation | Citation(s) |

|---|---|---|---|

| Rh(III) Complex | C-H Activation / Cascade Reaction | Synthesis of difunctionalized indenones from benzimidates and alkenes. | acs.org |

| Ru(II) Complex | Cascade C-H Functionalization | Formation of 1-indanones from arylacetophenones and Michael acceptors. | nih.gov |

| Copper Catalyst | Coupling Reaction | Synthesis of 2,3-difunctionalized 1-indenones from indanone oxime acetates and thiols. | rsc.org |

| Photocatalyst (TBPDT) | C-H Annulation | Direct synthesis of indanones from aromatic aldehydes and terminal alkynes. | acs.org |

| SbF₅ Catalyst | One-Pot Annulation | Stereoselective synthesis of trans-2,3-disubstituted indanones from phenylalkynes and aldehydes. | organic-chemistry.org |

Interdisciplinary Research Integrating Synthetic Chemistry, Computational Modeling, and Biological Studies

The indenone scaffold is a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. thieme-connect.com This has spurred interdisciplinary research that combines synthetic chemistry to create libraries of novel derivatives, computational modeling to predict their behavior, and biological studies to evaluate their therapeutic potential.

A prime example of this synergy is the investigation of indanone derivatives as potential inhibitors of the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment. In one study, a series of imides were unexpectedly synthesized from (E)-2,3-dihydro-1H-inden-1-one oxime. scielo.br Alongside the synthetic work, in silico molecular modeling was used to perform docking studies. These computational analyses provided insights into the interactions between the synthesized imide derivatives and the amino acid residues in the active site of the AChE enzyme. The results indicated that several of the novel compounds could be promising AChE inhibitors, demonstrating how computational screening can guide and rationalize synthetic efforts toward developing new therapeutic agents. scielo.br This integrated approach, where synthesis, computation, and biological evaluation inform one another, is critical for accelerating drug discovery and understanding the structure-activity relationships of indenone-based compounds.

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its role as a standard building block, the indenone core can participate in unconventional reactions and novel chemical transformations, leading to unexpected and structurally complex products. These explorations push the boundaries of synthetic chemistry and can provide rapid access to unique molecular scaffolds.

One example of such unconventional reactivity is the unexpected formation of imides from (E)-2,3-dihydro-1H-inden-1-one oxime when treated with carboxylic acid anhydrides. scielo.br Instead of the expected ester formation, the reaction proceeds through an intermediate oxaziridine followed by a Beckmann-like rearrangement, a non-classical pathway for this transformation. scielo.br

Cascade reactions, which form multiple chemical bonds in a single operation, represent another avenue for novel transformations. The reaction of thermally generated benzynes with tethered enones can initiate a cascade of strain-releasing events. nih.govrsc.org These complex sequences can involve rare intramolecular [2+2] cycloadditions and can even proceed through highly strained intermediates like α,3-dehydrotoluene derivatives, showcasing the ability of the core structure to participate in mechanistically intriguing and unconventional pathways. nih.gov Another novel transformation is the homo-Nazarov-type cyclization of vinyl-cyclopropyl systems derived from indanone, which leads to the formation of fused fluorenone structures. nih.gov These examples highlight the rich and sometimes unpredictable reactivity of the indenone framework, offering fertile ground for the discovery of new reactions and synthetic strategies.

Q & A

Q. Table 1: DFT Parameters for Selected Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity (ω) |

|---|---|---|---|---|

| IMDHI | -5.42 | -2.15 | 3.27 | 3.12 |

| AMG8562 | -5.78 | -1.98 | 3.80 | 2.85 |

Advanced: What strategies exist for resolving diastereoselectivity in indenone-based heterocycles?

Methodological Answer:

Diastereoselective synthesis of indeno-fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) employs chiral auxiliaries or kinetic control. Saberi et al. achieved >90% diastereomeric excess using 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione under acidic reflux. Stereochemical outcomes are confirmed via NOESY and X-ray analysis .

Advanced: How can researchers resolve contradictions between experimental and computational data for indenone derivatives?

Methodological Answer:

Discrepancies in spectral assignments or reactivity predictions require:

Benchmarking : Compare DFT results with experimental UV-Vis/fluorescence spectra.

Sensitivity Analysis : Vary basis sets (e.g., 6-311++G** vs. 6-31G(d,p)) to assess parameter dependence.

Crystallographic Validation : Cross-check computational geometries with X-ray data .

Advanced: What are the challenges in designing TRPV1 modulators based on indenone scaffolds?

Methodological Answer:

TRPV1 modulators like AMG8562 must balance potency and selectivity to avoid hyperthermia. Lehto et al. identified that modulating pH-dependent TRPV1 activation (profile C) retains antihyperalgesia without inducing hyperthermia in rats. Key parameters include logP (<3.5) and hydrogen-bond donors (<2) to optimize blood-brain barrier permeability .

Advanced: How to evaluate the antimicrobial activity of indenone derivatives methodologically?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Curves : Assess bactericidal/fungicidal kinetics.

- Synergy Studies : Combine with standard antibiotics (e.g., ampicillin) to reduce resistance. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one showed MIC = 12.5 µg/mL against E. coli .

Table 2: Antimicrobial Activity of IMDHI

| Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 12.5 | 18 |

| B. subtilis | 25 | 14 |

| C. albicans | 50 | 10 |

Advanced: How to optimize reaction conditions for silver-catalyzed tandem synthesis of indenone derivatives?

Methodological Answer:

Silver triflate (5 mol%) in dichloroethane at 80°C enables a four-bond-forming cascade for 3-(1H-pyrrol-3-yl)-1H-inden-1-ones. Key optimizations:

- Solvent : High polarity (DCE) stabilizes cationic intermediates.

- Catalyst Loading : >5 mol% reduces side reactions.

- Substitution : Electron-deficient alkynylphenyl substrates enhance yield (>75%) .

Advanced: What is the role of organocatalysts in enantioselective [10+2] cycloadditions involving indenone precursors?

Methodological Answer:

Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric cycloadditions via hydrogen-bonding activation. For example, (inden-2-yl)acrylaldehydes undergo [10+2] reactions with dienes to form fused polycycles with >90% ee. Steric bulk in the catalyst enforces facial selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.